molecular formula C18H15N5OS B2994253 7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-72-5

7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2994253
CAS No.: 863500-72-5
M. Wt: 349.41
InChI Key: VHWMXGYUQHKOMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This triazolopyrimidine derivative features a 4-methoxyphenyl group at position 3 and a benzylthio group at position 6. Its molecular formula is C₁₉H₁₇N₅OS, with a calculated molecular weight of 381.15 g/mol (HR-MS data from ). The compound’s structure combines aromatic and sulfur-containing substituents, which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

7-benzylsulfanyl-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-24-15-9-7-14(8-10-15)23-17-16(21-22-23)18(20-12-19-17)25-11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWMXGYUQHKOMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=CC=C4)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves a multi-step process:

  • Formation of the Triazolopyrimidine Core:
    • Reacting 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    • Condensation of the hydrazone with cyanoacetamide, producing a triazolopyrimidine intermediate.

  • Thioether Formation:
    • Nucleophilic substitution reaction where the triazolopyrimidine intermediate is treated with benzylthiol in the presence of a base (such as sodium hydroxide), leading to the formation of the benzylthio group at the 7-position.

Industrial Production Methods

In an industrial setting, the preparation of this compound can involve more efficient and scalable methodologies:

  • Use of automated synthesizers to handle multi-step reactions.

  • Optimizing reaction conditions to enhance yields and purity, including controlled temperature, pressure, and solvent choice.

  • Implementation of green chemistry principles, such as using recyclable solvents and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

7-(Benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo a variety of chemical reactions including:

  • Oxidation:
    • Oxidation of the benzylthio group, leading to the formation of sulfoxides or sulfones.

  • Reduction:
    • Reduction of the triazolopyrimidine core, potentially altering the aromaticity and electronic properties.

  • Substitution Reactions:
    • Electrophilic or nucleophilic substitution at various positions on the triazolopyrimidine ring.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid for oxidation.

  • Reducing agents like lithium aluminum hydride or sodium borohydride for reduction.

  • Bases like sodium hydroxide or potassium carbonate for substitution reactions.

Major Products Formed

The major products formed depend on the specific reaction, such as:

  • Sulfoxides or sulfones from oxidation.

  • Reduced derivatives of the triazolopyrimidine core.

Scientific Research Applications

Chemistry

  • Used as a building block in organic synthesis for creating more complex molecules.

Biology

  • Investigated for potential biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

  • Explored in drug discovery for its potential pharmacological properties, including as enzyme inhibitors or receptor modulators.

Industry

  • Utilized in material science for developing novel materials with specific chemical or physical properties.

Mechanism of Action

Mechanism

The mechanism by which 7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its benzylthio and methoxyphenyl groups can enhance binding affinity to these targets, influencing biological activity.

Molecular Targets and Pathways

  • Potential molecular targets include enzymes involved in metabolic pathways or signaling receptors.

  • Pathways involved may include those related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations in triazolopyrimidine derivatives include substitutions at positions 3 and 7. Below is a comparative analysis:

Table 1: Structural and Physical Comparison
Compound Name (CAS/Reference) Position 3 Substituent Position 7 Substituent Molecular Weight (g/mol) Melting Point (°C) Notable Properties
Target Compound 4-Methoxyphenyl Benzylthio 381.15 Not reported Moderate lipophilicity
7-(4-Trifluoromethylbenzylthio) analogue (863500-85-0; ) 4-Methoxyphenyl 4-Trifluoromethylbenzylthio 417.40 Not reported Increased electron-withdrawing effects from CF₃ group
3-Benzyl-7-(pyrrolidinyl) (696638-71-8; ) Benzyl Pyrrolidinyl ~327.40 (calculated) Not reported Enhanced solubility due to tertiary amine
5-(Ethylthio)-3-(4-methoxybenzyl) () 4-Methoxybenzyl Ethylthio ~285.30 (calculated) 110–112 Higher crystallinity; anticancer activity against MCF-7 cells
7-(Benzoxazol-2-ylthio)-3-(4-methylbenzyl) () 4-Methylbenzyl Benzoxazolylthio ~434.50 (calculated) 89–90 (9e) Dual EZH2/HDAC inhibitory activity

Key Observations :

  • Electron-Donating vs.
  • Solubility: Pyrrolidinyl () and morpholinomethyl () groups at position 7 improve aqueous solubility compared to the benzylthio group .
  • Thermal Stability : Higher melting points (e.g., 166–168°C in ) correlate with rigid substituents like furyl groups, whereas alkylthio derivatives (e.g., ethylthio in ) exhibit lower melting points .

Key Findings :

  • Anticancer Potential: Derivatives with thioether linkages (e.g., ethylthio, benzylthio) show efficacy against breast (MCF-7) and lung (A-549) cancer cells, likely via oxidative stress induction .
  • Receptor Targeting: Analogues with piperazinyl or cyclopropylamino groups () demonstrate affinity for cannabinoid receptors, suggesting neuropharmacological applications .

Biological Activity

The compound 7-(benzylthio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to summarize the biological activities associated with this compound, focusing on its antimicrobial, antiplatelet, and anticancer properties.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the formation of the triazole ring followed by the introduction of the benzylthio and methoxyphenyl substituents.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antimicrobial properties. For instance, related compounds have been shown to possess activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds often range from 0.5 to 10 µg/mL depending on the specific structure and substituents present on the triazole ring .

CompoundMIC (µg/mL)Activity Type
7-(benzylthio)-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidineTBDAntibacterial
Ticagrelor analogs0.5 - 10Antibacterial

Antiplatelet Activity

Compounds structurally related to ticagrelor have been evaluated for their antiplatelet activity. The mechanism involves inhibition of platelet aggregation through modulation of ADP receptors. Notably, modifications in the structure can lead to varying degrees of activity; some analogs maintain significant antiplatelet effects while others do not exhibit any activity .

CompoundAntiplatelet Activity (Fold Inhibition)
TicagrelorReference Compound
7-(benzylthio)-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidineTBD

Anticancer Activity

In vitro studies have indicated that certain triazolo[4,5-d]pyrimidine derivatives can inhibit cancer cell growth by targeting specific enzymes such as LSD1 (lysine-specific demethylase 1). For example, compound 27 from a related study showed potent inhibition of LSD1 and reduced migration in cancer cell lines . The structure-activity relationship (SAR) analysis suggests that specific substituents on the triazole ring are crucial for enhancing biological activity.

CompoundCell Line TestedIC50 (µM)
Compound 27MGC-803TBD
7-(benzylthio)-3-(4-methoxyphenyl)-3H-triazolo[4,5-d]pyrimidineTBDTBD

Case Studies

  • Antimicrobial Efficacy : A study synthesized various triazolo derivatives and assessed their antimicrobial efficacy against clinical isolates. The results indicated that certain derivatives exhibited potent activity against both gram-positive and gram-negative bacteria.
  • Anticancer Mechanism : Research involving compound 27 demonstrated its ability to inhibit LSD1 in cancer cells, leading to decreased proliferation rates and migration capabilities.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for the triazole ring (δ 8.2–8.5 ppm for H-5), benzylthio moiety (δ 4.3–4.5 ppm for SCH₂), and 4-methoxyphenyl group (δ 3.8 ppm for OCH₃) .
  • HPLC-PDA : Purity assessment using C18 columns (e.g., 95:5 acetonitrile/water, retention time ~8.2 min) .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ (e.g., m/z 406 for C₁₉H₁₆N₅OS) .

How can researchers evaluate the biological activity of this compound in vitro?

Advanced Research Focus
Methodological Framework :

  • Antiplatelet Activity : ADP-induced platelet aggregation assays (IC₅₀ determination) using human PRP (platelet-rich plasma), referencing ticagrelor analogs .
  • Anticancer Screening : MTT assays on MCF-7 (breast) and A-549 (lung) cell lines, with dose-response curves (1–100 μM) .
  • Enzyme Inhibition : NADPH oxidase (NOX) inhibition via lucigenin chemiluminescence in HEK293 cells overexpressing NOX isoforms .
    Key Controls : Include positive controls (e.g., VAS2870 for NOX inhibition) and vehicle-treated cells .

What structural modifications enhance target specificity (e.g., c-Met kinase inhibition)?

Advanced Research Focus
Structure-Activity Relationship (SAR) Insights :

Substituent Biological Activity (IC₅₀)Reference
Benzylthio at C7Moderate c-Met inhibition (>10 μM)
Quinoline at C3Improved binding (IC₅₀ <0.9 μM)
Propylthio vs. BenzylthioHigher antiplatelet potency (ticagrelor analogs)
Design Strategy : Replace the benzylthio group with spiro[indoline-3,4'-piperidine]-2-one to enhance π-π stacking with Tyr1230 in c-Met .

How do solvent and pH conditions affect the stability of this compound?

Q. Advanced Research Focus

  • Stability Studies :
    • Aqueous Media : Degradation observed at pH <3 (e.g., HCl) via cleavage of the triazole ring. Use buffered solutions (pH 6–8) for biological assays .
    • Organic Solvents : Stable in DMSO (>6 months at -20°C) but prone to oxidation in THF; store under inert gas .
  • Accelerated Stability Testing : 40°C/75% RH for 4 weeks with HPLC monitoring .

What computational methods support mechanistic studies of its enzyme inhibition?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina to model interactions with NOX (PDB: 2CDU) or c-Met (PDB: 3LQ8). Key residues:
    • NOX: His¹¹⁰, Arg³⁰³ for hydrogen bonding .
    • c-Met: Met¹²¹¹ and Tyr¹²³⁰ for hydrophobic contacts .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å) .

How can researchers resolve contradictions in reported biological data?

Advanced Research Focus
Case Example : Discrepancies in NOX inhibition IC₅₀ values (e.g., 2 μM vs. 10 μM):

  • Experimental Variables :
    • Cell type (HEK293 vs. neutrophils).
    • Assay method (lucigenin vs. cytochrome c reduction) .
      Resolution Strategy :

Standardize assay protocols (e.g., NADPH concentration, cell lysate preparation).

Validate with orthogonal assays (e.g., ROS detection via DCFH-DA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.